molecular formula C11H11IO3 B1325314 5-(2-Iodophenyl)-5-oxovaleric acid CAS No. 898767-52-7

5-(2-Iodophenyl)-5-oxovaleric acid

Cat. No.: B1325314
CAS No.: 898767-52-7
M. Wt: 318.11 g/mol
InChI Key: SOXUCLXJBYUZNH-UHFFFAOYSA-N
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Description

5-(2-Iodophenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of an iodophenyl group attached to a valeric acid backbone

Scientific Research Applications

Chemistry: 5-(2-Iodophenyl)-5-oxovaleric acid is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.

Biology: The compound may be used in biochemical studies to investigate the effects of iodinated compounds on biological systems.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if used as a reagent in a chemical reaction, its mechanism of action would involve the participation of the iodine atom or the carboxylic acid group in the reaction .

Safety and Hazards

As with any chemical compound, handling “5-(2-Iodophenyl)-5-oxovaleric acid” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for causing harm to the environment .

Future Directions

The potential future directions for research involving this compound could include exploring its reactivity in various types of chemical reactions, investigating its potential uses in the synthesis of other compounds, and studying its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Iodophenyl)-5-oxovaleric acid typically involves the iodination of a phenyl group followed by the introduction of a valeric acid moiety. One common method includes the reaction of 2-iodophenol with a suitable valeric acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may convert the ketone group to an alcohol.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the valeric acid moiety.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Iodophenylacetic acid
  • 2-Iodophenol
  • 5-Iodo-2-methylbenzoic acid

Comparison: 5-(2-Iodophenyl)-5-oxovaleric acid is unique due to the presence of both an iodophenyl group and a valeric acid moiety, which may confer distinct chemical and biological properties compared to other iodinated compounds

Properties

IUPAC Name

5-(2-iodophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXUCLXJBYUZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645392
Record name 5-(2-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-52-7
Record name 2-Iodo-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Iodophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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